molecular formula C11H16NO5P B1200858 Diethyl 4-nitrobenzylphosphonate CAS No. 2609-49-6

Diethyl 4-nitrobenzylphosphonate

Cat. No. B1200858
CAS RN: 2609-49-6
M. Wt: 273.22 g/mol
InChI Key: FORMFFDDQMCTCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 4-nitrobenzylphosphonate involves several key steps, including the nitroso-ene reaction and Horner olefination. For instance, the antimalarial drug FR900098 was prepared from diethyl allylphosphonate using the nitroso-ene reaction, highlighting a methodology that could be adapted for diethyl 4-nitrobenzylphosphonate synthesis (Fokin et al., 2007). Similarly, the title compound was prepared by Horner olefination of 4-diethylamino-3,5-diisopropylbenzaldehyde and diethyl p-nitrobenzylphosphonate, further illustrating the synthetic pathways for creating such molecules (Wink et al., 2013).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods, such as NMR and IR spectroscopy, provides insights into the complexing characteristics of diethyl 4-nitrobenzylphosphonate. For example, its interactions with potential interacting moieties have been characterized, revealing stoichiometry and association constants for the complexes formed, which are crucial for understanding its behavior in chemical sensors and molecular recognition systems (Gué et al., 2008).

Chemical Reactions and Properties

Diethyl 4-nitrobenzylphosphonate participates in various chemical reactions, demonstrating its versatility. It has been shown to undergo C-P bond cleavage in aqueous sodium hydroxide solution, showcasing an example of intramolecular redox reactions where the phosphonate moiety is oxidized to phosphate. This reaction pathway opens avenues for the synthesis of azoxybenzene and azobenzene derivatives (Boduszek et al., 1998).

Physical Properties Analysis

The physical properties of diethyl 4-nitrobenzylphosphonate, such as solubility, melting point, and stability, can be inferred from the molecular structure and intermolecular interactions. For example, the crystal structure analysis of 4-nitrobenzylphosphonic acid, a closely related compound, reveals the arrangement of phosphonic groups and aromatic rings, which contributes to the material's stability and potential applications in materials science (Wilk et al., 2014).

Chemical Properties Analysis

The chemical properties of diethyl 4-nitrobenzylphosphonate, such as reactivity towards alkenes, electrophilicity, and potential for forming cyclopropyl α-nitrophosphonates, highlight its significance in organic synthesis and material science. The novel and convenient synthesis routes and the reactivity of diethyl [nitro(diazo)methyl]phosphonate with various alkenes underline the compound's utility in synthesizing a wide range of products (Chemagin et al., 2010).

Scientific Research Applications

  • Chemical Sensors and Molecular Imprinting : Diethyl 4-nitrobenzylphosphonate has been studied for its potential in creating chemical sensors using molecular imprinted materials. It has been assessed for complexing characteristics with fluoroalcohol and an aromatic acid, showing a stoichiometry of 1/1 for both complexes and association constants of approximately 40±10 and 12±2 M(-1) respectively (Gué et al., 2008).

  • Synthesis of Antimalarial Drug FR900098 : The compound has been used in the synthesis of the antimalarial drug FR900098. This process involves a key step of the nitroso-ene reaction followed by hydrogenation and dealkylation, simplifying the preparative scheme (Fokin et al., 2007).

  • Synthesis of Organic Compounds : Diethyl 4-nitrobenzylphosphonate is used in the synthesis of α-Bromo-4-nitrostilbenes and diphenylacetylenes, involving a modified Wittig reaction (山口 彰宏 & 岡崎 光雄, 1972).

  • Study in Biochemical Pharmacology : It has been used in the study of enzymatic reduction of organophosphate pesticides and their analogues in various animal tissues (Hitchcock & Murphy, 1967).

  • Development of Novel Phosphacoumarins : It was used in synthesizing a new member of the 3-aryl phosphacoumarins family, potentially holding pharmacological activities (Kulai, 2015).

  • Alzheimer’s Disease Imaging Agents : Diethyl 4-nitrobenzylphosphonate was used in synthesizing stilbene derivatives as potential diagnostic imaging agents for targeting amyloid plaques in Alzheimer’s disease (Ono et al., 2003).

  • Spectroscopic and DFT/TDDFT Studies : The compound has been the subject of spectroscopic and theoretical studies to understand its structural and electronic properties (Ali et al., 2020).

  • Corrosion Inhibition : It has been studied for its role in the synthesis of phosphonate-based corrosion inhibitors for industrial applications (Gupta et al., 2017).

Safety And Hazards

Diethyl 4-nitrobenzylphosphonate is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It should be stored in a well-ventilated place and kept tightly closed . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water, and medical attention should be sought if symptoms occur .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORMFFDDQMCTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292406
Record name Diethyl [(4-nitrophenyl)methyl]phosphonate
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Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-nitrobenzylphosphonate

CAS RN

2609-49-6
Record name 2609-49-6
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Record name Diethyl [(4-nitrophenyl)methyl]phosphonate
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Record name 2609-49-6
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Synthesis routes and methods I

Procedure details

Into a 250-mL round-bottom flask, was placed 1-(bromomethyl)-4-nitrobenzene (15 g, 69.77 mmol, 1.00 equiv), triethyl phosphite (70 mL). The resulting solution was stirred for 2 h at 110° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10-1:1). This resulted in 17 g (89%) of the title compound as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitrobenzyl bromide (2.05 g, 0.949 mmol) and triethylphosphite (2.23 g, 1.34 mmol) was heated at 160° C. under a nitrogen atmosphere for 2 h. The excess triethylphosphite was removed in vacuo to give the sub-title compound as a brown oil (2.50 g, 96%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

10 g (46.3 mmol) of 4-nitrobenzylbromide and 10.03 g (60.3 mmol) of triethyl phosphite are dissolved in 25 ml dimethylformamide. The reaction mixture is held at 155° C. for 1.5 h, diluted with 20 ml water and extracted 3 times with ethyl acetate. The organic phase is dried and concentrated to yield 8.35 g (66%) of the crude title compound. MS: m/e=274.1 (M++H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
AM Gué, A Lattes, E Laurent, M Mauzac… - Analytica chimica …, 2008 - Elsevier
In a first step towards chemical sensors using molecular imprinted materials, the complexing characteristics of diethyl 4-nitrobenzylphosphonate, an organophosphate pesticide …
Number of citations: 8 www.sciencedirect.com
岡崎光雄, 山口彰宏 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
温 度 計, 滴 下 漏 斗, カ キ マ ゼ機 を つ け た 50ml の 三 つ ロフ ラ ス コに diethyl 4-nitrobenzylphosphonate 2.7 g (0.01 mol) と, 金 属 ナ トリウ ム 0.359 を エ タ ノー ル 20ml に 溶 か した溶 液 …
Number of citations: 3 www.jstage.jst.go.jp
WM Gulick Jr - Journal of the American Chemical Society, 1972 - ACS Publications
Electron spin resonance spectra of the anion radicals produced by electrolytic reduction of 4-nitrophenyl diphenylphosphinate (I), 2, 6-dimethyl-4-nitrophenyl diphenylphosphinate (II), 2, …
Number of citations: 20 pubs.acs.org
M Landt, SC Boltz, LG Butler - Biochemistry, 1978 - ACS Publications
… Diethyl 4nitrobenzylphosphonate and diethyl 4-aminobenzylphosphonate were obtained from Aldrich Chemical Co. Phenylphosphonic acid was purchased from Chemicals …
Number of citations: 110 pubs.acs.org
D Döpp - Arkivoc, 2000 - arkat-usa.org
… In a 500 mL flask 25.9 g (94.8 mmol of diethyl 4-nitrobenzylphosphonate and 27.4 g (94.8 mmol) of 4-(N,N-dihexylamino)benzaldehyde were dissolved in 120 ml of CaH2-dried 1,2-…
Number of citations: 1 www.arkat-usa.org
M Jørgensen, FC Krebs - The Journal of Organic Chemistry, 2004 - ACS Publications
… MeO-OPV 6 was dissolved in THF (25 mL) together with diethyl benzylphosphonate ester, diethyl 4-methoxybenzylphosphonate ester, diethyl 4-nitrobenzylphosphonate ester, or diethyl …
Number of citations: 72 pubs.acs.org
M Wilk, KN Jarzembska, J Janczak, J Hoffmann… - Journal of Molecular …, 2014 - Elsevier
… Diethyl 4-nitrobenzylphosphonate (3), obtained via Michaelis–Arbuzov reaction of 4-nitrobenzyl bromide (2) and triethyl phosphite, has been transformed into 1 by means of acidic …
Number of citations: 13 www.sciencedirect.com
AG Condie, SL Gerson, RH Miller, Y Wang - ChemMedChem, 2012 - Wiley Online Library
… To an oven-dried 10 mL round-bottom flask fitted with a magnetic stir bar was added diethyl 4-nitrobenzylphosphonate (2) (470 μL, 2.13 mmol, 1.239 g mL −1 ), and the flask was …
PE Hanna, RE Gammans, RD Sehon… - Journal of Medicinal …, 1980 - ACS Publications
… Diethyl 4-nitrobenzylphosphonate was prepared as previously described.28 To a solution of 0.134 mol of sodium ethoxide in 125 mL of absolute ethanol was added 0.056 mol of diethyl …
Number of citations: 21 pubs.acs.org
S Yagai, S Kubota, T Iwashima… - … A European Journal, 2008 - Wiley Online Library
… coupling reaction of dimethylthexylsilyl (TDS)-protected 4-formyl-4′-hydroxyl-stilbene 3, prepared according to the method by Stupp et al.,15 with diethyl-4-nitrobenzylphosphonate …

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